molecular formula C12H12N4 B13285953 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B13285953
M. Wt: 212.25 g/mol
InChI Key: HITMFBDVGXZIJB-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (CAS 1461869-01-1) is a chemical compound with a molecular formula of C12H12N4 and a molecular weight of 212.25 g/mol . It belongs to the pyrazole chemical class, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Pyrazole derivatives are extensively utilized in rational drug design due to their favorable drug-like properties and have demonstrated significant potential in pharmaceutical research, including as antitumor agents and antimicrobial agents . The structure of this particular compound incorporates both an aminomethyl group, which can serve as a handle for further chemical derivatization, and a benzonitrile moiety. This combination makes it a valuable intermediate for researchers in synthetic and medicinal chemistry who are developing novel bioactive molecules. As a building block, it can be used to create compounds for screening against various biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile

InChI

InChI=1S/C12H12N4/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10/h2-5,8H,7,14H2,1H3

InChI Key

HITMFBDVGXZIJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-cyanobenzylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole-Benzonitrile Derivatives

Compound Name Pyrazole Substituents Additional Functional Groups Molecular Weight Key References
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile 1-Me, 4-(CH₂NH₂) Benzonitrile 227.26 (free base)
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile 3-Me, 4-NH₂ (regioisomer) Benzonitrile 227.26
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile 5-NH₂, 4-(4-FC₆H₄), 3-(pyridin-4-yl) Benzonitrile 355.37
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile 3-(triazole-phenyl), 5-Me Benzonitrile 326.35
4-(1H-Pyrazol-3-yl)benzonitrile Unsubstituted pyrazole Benzonitrile 169.18

Key Observations :

  • Regioisomerism: The position of substituents significantly impacts biological activity. For example, 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile () is a regioisomer of the target compound, differing in pyrazole substituent positions (3-Me vs. 1-Me), which may alter receptor binding .

Key Observations :

  • Nitro Reduction: A common strategy for introducing amino groups, as seen in and inferred for the target compound .
  • Click Chemistry : Triazole-containing analogs () utilize CuAAC for rapid heterocycle formation .

Key Observations :

  • Medicinal Chemistry: The target compound’s aminomethyl group may enhance solubility for drug delivery, whereas ’s analogs show direct biological activity .
  • Material Science: Derivatives with carbazole or phenoxazine groups () are optimized for OLED efficiency via thermally activated delayed fluorescence (TADF) .

Biological Activity

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a pyrazole derivative with significant potential in medicinal chemistry. Its molecular formula is C12H13N5, and it features a benzonitrile group linked to a pyrazole ring with an aminomethyl substituent. This compound has attracted attention due to its diverse biological activities, which are essential for developing new therapeutic agents.

Chemical Structure and Properties

The structure of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can be represented as follows:

C12H13N5\text{C}_{12}\text{H}_{13}\text{N}_{5}

This compound exhibits unique properties attributed to its functional groups, which facilitate interactions with various biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile, exhibit significant anticancer activity. A study highlighted that similar compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines, such as MCF-7 and HepG2 . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival.

Antioxidant Activity

The antioxidant potential of compounds related to 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has been documented. These compounds can scavenge free radicals and reduce lipid peroxidation in biological systems, contributing to their protective effects against oxidative stress .

Enzyme Inhibition

Another area of interest is the enzyme inhibition capabilities of this compound. Similar pyrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to potential applications in treating neurodegenerative diseases .

Study on Anticancer Activity

In a comparative study, 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile was evaluated alongside other pyrazole derivatives for their anticancer effects. The results indicated that this compound exhibited a dose-dependent inhibition of cancer cell growth, with IC50 values comparable to established anticancer agents like doxorubicin .

Compound NameIC50 (µM)Cell Line
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile15MCF-7
Doxorubicin10MCF-7

Study on Antioxidant Activity

An investigation into the antioxidant activity of pyrazole derivatives found that 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile effectively scavenged DPPH radicals, demonstrating its potential as an antioxidant agent .

The biological activities of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can be attributed to its ability to interact with specific molecular targets. These interactions often involve:

  • Hydrogen bonding : Facilitating binding to active sites on enzymes or receptors.
  • Hydrophobic interactions : Enhancing affinity for lipid membranes or hydrophobic pockets in proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile?

  • The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via Suzuki-Miyaura coupling for aryl-pyrazole linkage .
  • Step 2 : Introduction of the aminomethyl group using reductive amination or azide-alkyne "click chemistry" (e.g., Cu-catalyzed cycloaddition with azide precursors) .
  • Step 3 : Functionalization of the benzonitrile group via nucleophilic substitution or cross-coupling reactions .
    • Yields can be optimized by adjusting reaction time (e.g., 16 h for 96% yield in azide reductions) and temperature (e.g., 50°C for cycloadditions) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • X-ray crystallography confirms the 3D arrangement of the pyrazole and benzonitrile moieties, with bond lengths (C–C ≈ 1.46 Å) and angles consistent with aromatic systems .
  • 1H/13C NMR identifies key protons (e.g., pyrazole CH at δ 5.93 ppm) and nitrile carbons (C≡N at ~110 ppm) .
  • HRMS ensures molecular mass accuracy (e.g., observed m/z 224.0803 vs. calculated 224.0805 for intermediates) .

Q. What are the preliminary biological screening protocols for this compound?

  • Antimicrobial assays : Test against S. aureus (MIC ~5 µM) and A. niger using broth microdilution .
  • Anticancer screening : Evaluate cytotoxicity against HCT116 cells (IC₅₀ ~4.5 µM) via MTT assays .
  • Solubility issues in aqueous media can be mitigated using DMSO co-solvents (<1% v/v) or surfactants like Tween-80 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Pyrazole modifications : Substituting the 1-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) improves target selectivity by reducing off-target interactions .
  • Benzonitrile replacements : Replacing the nitrile with carboxylic acids or amides alters polarity, enhancing blood-brain barrier penetration in neurological targets .
  • Aminomethyl functionalization : Adding electron-withdrawing groups (e.g., -CF₃) to the aminomethyl side chain increases metabolic stability .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina) identifies interactions with kinases (e.g., hydrogen bonding with hinge regions) .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns, highlighting key residues (e.g., Lys123 in ATP-binding pockets) .
  • QSAR models using Hammett constants (σ) and LogP values correlate substituent effects with IC₅₀ data .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HCT116 vs. BJ fibroblasts) to exclude cell-type-specific artifacts .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase inhibition .
  • Metabolite analysis : LC-MS/MS detects degradation products (e.g., nitrile hydrolysis to carboxylic acids) that may explain activity discrepancies .

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